H-Asn-OMe.HCl

Vue d'ensemble

Description

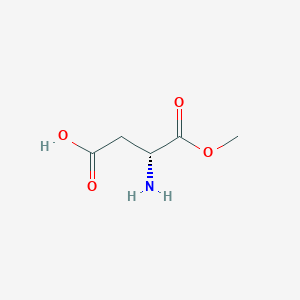

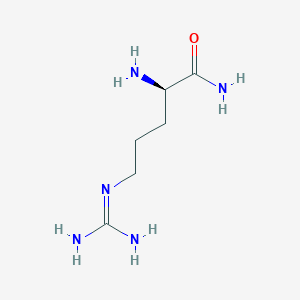

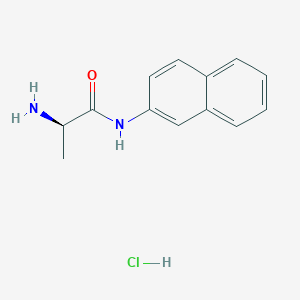

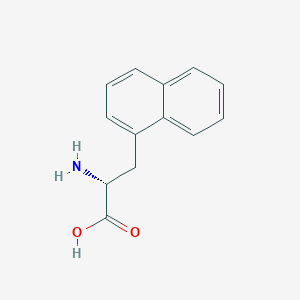

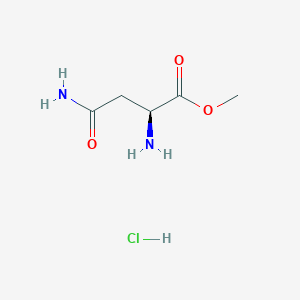

“Methyl L-asparaginate monohydrochloride” is a chemical compound with the molecular formula C5H11ClN2O3. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .

Synthesis Analysis

The synthesis of L-asparagine, from which Methyl L-asparaginate monohydrochloride is derived, can be achieved through biocatalysis by asparagine synthetase (AS). This method is considered more environmentally friendly and efficient compared to chemical synthesis or extraction from plants . A novel AS with high enzyme activity was obtained through gene mining strategy, expressing them in Escherichia coli BL21 (DE3) or Bacillus subtilis WB600 .Chemical Reactions Analysis

The chemical reactions involving L-asparagine, the parent compound of Methyl L-asparaginate monohydrochloride, have been studied extensively. L-asparagine can be prepared from L-aspartic acid (L-Asp) using a coupling reaction system including whole cells expressing Lsa AS-A and Dfi PPK2-Ⅲ .Applications De Recherche Scientifique

Chlorhydrate de l'ester méthylique de la L-Asparagine : Applications en recherche scientifique

Synthèse de médicaments anticancéreux : Le chlorhydrate de l'ester méthylique de la L-Asparagine peut être utilisé comme précurseur dans la synthèse de médicaments anticancéreux, en particulier pour le traitement de la leucémie lymphoblastique aiguë (LLA). Il sert de bloc de construction dans le processus de synthèse en plusieurs étapes de composés plus complexes ayant des propriétés thérapeutiques .

Réduction de l'acrylamide : Ce composé peut avoir des applications potentielles dans la réduction de la formation d'acrylamide dans les aliments riches en amidon pendant les processus de cuisson dépassant 100 °C. L'acrylamide est une substance qui se forme dans certains aliments pendant la cuisson à haute température et est considérée comme un danger potentiel pour la santé .

Ligand organique dans la synthèse de matériaux : En science des matériaux, le chlorhydrate de l'ester méthylique de la L-Asparagine pourrait agir comme un ligand organique pour les ions métalliques afin de synthétiser des polymères de coordination ou des structures métallo-organiques (MOF). Ces matériaux ont diverses applications, notamment la catalyse, le stockage de gaz et les technologies de séparation .

Études d'inhibition enzymatique : Le composé pourrait être utilisé dans la recherche biochimique pour étudier les mécanismes d'inhibition enzymatique. Comme la L-asparaginase catalyse la dégradation de l'asparagine, les dérivés comme le chlorhydrate de l'ester méthylique de la L-Asparagine pourraient aider à comprendre la spécificité du substrat de l'enzyme et la cinétique de l'inhibition .

Recherche sur la biosynthèse des protéines : Les chercheurs pourraient utiliser le chlorhydrate de l'ester méthylique de la L-Asparagine pour étudier la biosynthèse des protéines dans les cellules leucémiques. L'asparagine étant essentielle pour ces cellules, l'étude des effets de ses dérivés sur la synthèse des protéines pourrait conduire à de nouvelles approches thérapeutiques .

Mécanisme D'action

Target of Action

L-Asparagine Methyl Ester Hydrochloride is a protected form of L-Asparagine . L-Asparagine is often incorporated into proteins . It is a basis for some cancer therapies as certain cancerous cells require L-Asparagine for growth .

Biochemical Pathways

L-Asparagine is involved in multiple biochemical pathways due to its role in protein synthesis. It is a critical amino acid that is incorporated into the structure of proteins. Altering the availability of L-Asparagine can affect these pathways, particularly in cells that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .

Result of Action

The result of the action of L-Asparagine Methyl Ester Hydrochloride is likely to be dependent on its interaction with protein synthesis pathways. By influencing these pathways, it could potentially affect the growth and proliferation of cells, particularly those that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .

Analyse Biochimique

Biochemical Properties

Methyl L-asparaginate monohydrochloride plays a crucial role in biochemical reactions, particularly those involving the enzyme L-asparaginase. L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. This reaction is essential in the treatment of acute lymphoblastic leukemia, as it depletes the levels of L-asparagine, which leukemic cells rely on for protein synthesis . Methyl L-asparaginate monohydrochloride interacts with L-asparaginase, serving as a substrate that is converted into its corresponding products. This interaction is vital for understanding the enzyme’s mechanism and its therapeutic applications.

Cellular Effects

Methyl L-asparaginate monohydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for L-asparaginase, it indirectly affects the availability of L-asparagine in cells. This depletion of L-asparagine can lead to the inhibition of protein synthesis, particularly in rapidly dividing cells such as cancer cells. Consequently, Methyl L-asparaginate monohydrochloride can induce apoptosis in these cells, making it a valuable compound in cancer research .

Molecular Mechanism

The molecular mechanism of Methyl L-asparaginate monohydrochloride involves its interaction with L-asparaginase. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the formation of L-aspartate and ammonia. This reaction inhibits the synthesis of proteins in cells that depend on L-asparagine, leading to cell death. Additionally, the compound may influence gene expression by altering the levels of metabolites involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl L-asparaginate monohydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

The effects of Methyl L-asparaginate monohydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits protein synthesis in target cells without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and damage to healthy tissues. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

Methyl L-asparaginate monohydrochloride is involved in metabolic pathways related to amino acid metabolism. The compound is hydrolyzed by L-asparaginase, resulting in the production of L-aspartate and ammonia. These metabolites can enter various metabolic pathways, influencing the overall metabolic flux and levels of other metabolites. The interaction with enzymes and cofactors in these pathways is essential for understanding the compound’s broader metabolic effects .

Transport and Distribution

The transport and distribution of Methyl L-asparaginate monohydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for enzymatic reactions. The compound’s distribution can affect its efficacy and potential side effects, making it important to study its transport mechanisms .

Subcellular Localization

Methyl L-asparaginate monohydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications .

Propriétés

IUPAC Name |

methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206073 | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57461-34-4 | |

| Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.